Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique imidazo[1,2-a]pyridine core, which is often associated with biological activity, making it a valuable target for drug development.
Mechanism of Action
Target of Action
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is primarily targeted towards fungi . It binds to the DNA of fungi, inhibiting RNA synthesis and protein synthesis .
Mode of Action
The compound acts as a methyl ester . It binds to the DNA of fungi, thereby inhibiting RNA synthesis and protein synthesis . This interaction with the fungal DNA disrupts the normal functioning of the fungi, leading to its eventual death .
Biochemical Pathways
The compound affects the RNA synthesis and protein synthesis pathways in fungi . By binding to the DNA of fungi, it inhibits the transcription process, leading to a decrease in RNA synthesis . This, in turn, affects the translation process, resulting in reduced protein synthesis . The disruption of these critical biochemical pathways leads to the death of the fungi .
Result of Action
The result of the action of this compound is the death of the fungi . By inhibiting RNA synthesis and protein synthesis, the compound disrupts the normal functioning of the fungi, leading to its death .
Biochemical Analysis
Biochemical Properties
It is known that this compound can bind to the DNA of fungi, thereby inhibiting RNA synthesis and protein synthesis . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Its ability to inhibit RNA and protein synthesis suggests that it could have significant effects on various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to bind to the DNA of fungi, inhibiting RNA synthesis and protein synthesis . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine ring system.
Introduction of the Methylsulfonyl Group: The next step is the sulfonylation of the phenyl ring. This is usually achieved by reacting the phenyl derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring can yield various hydrogenated derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential drug candidate due to its ability to inhibit specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents, particularly for inflammatory and cancer-related conditions.
Industrial Applications: The compound’s derivatives are investigated for their potential use in various industrial processes, including as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another compound with a similar core structure but different functional groups, showing selective COX-2 inhibition.
6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine: A related compound used in various biological studies.
Uniqueness
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylsulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-16(19)12-5-8-15-17-14(10-18(15)9-12)11-3-6-13(7-4-11)23(2,20)21/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYONIHVKTWMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326435 | |
Record name | methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866051-21-0 | |
Record name | methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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